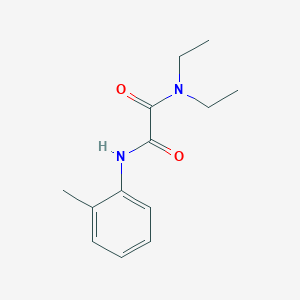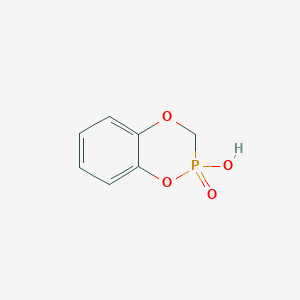![molecular formula C21H16ClN3O3 B4617345 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4617345.png)
3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including compounds like 3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, typically involves starting from basic heterocyclic precursors such as 2-chloropyridine-3-carboxylic acid. The process may include steps like esterification, nucleophilic aromatic substitution, amide formation, and ring closure to introduce various functional groups and achieve the desired pyrimidine core structure (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds features a planar fused-ring system, which is crucial for their interaction with biological targets and chemical reactivity. The structural details, including bond lengths and angles, contribute to the understanding of their chemical behavior and potential applications (Low et al., 2004).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones engage in various chemical reactions, reflecting their versatile chemical properties. Their reactivity can be influenced by substituents on the pyrimidine ring, which affect their electronic and steric properties, making them suitable for a range of chemical transformations and applications.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of different substituents can lead to a significant variation in these properties, affecting their practical applications in scientific research (Rosen et al., 2009).
Scientific Research Applications
Structural Analysis and Synthesis Methods
Structural Characteristics and Solvate Formation : The study by Low et al. (2004) delves into the crystalline structures of related compounds, highlighting the planar fused-ring systems and the formation of dimers linked by hydrogen bonds. These structural insights are crucial for understanding the molecular interactions and properties of these compounds Low, J. N., Cobo, J., Cisneros, C., Quiroga, J., & Glidewell, C. (2004).
Synthesis of Pyrimidine Derivatives : Osyanin et al. (2014) proposed a novel synthesis method for creating pyrimidine derivatives, which are significant in pharmaceutical chemistry due to their varied biological activities. This method allows for the production of derivatives substituted at nitrogen atoms, expanding the scope of potential medicinal applications Osyanin, V., Osipov, D., Pavlov, S. A., & Klimochkin, Y. (2014).
Efficient Synthesis Approach : A straightforward synthesis process for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid, has been developed by Jatczak et al. (2014). This method facilitates the creation of compounds with diverse structural variations, significantly impacting their biopharmaceutical properties Jatczak, M., Muylaert, K., De Coen, L. M., Keemink, J., Wuyts, B., Augustijns, P., & Stevens, C. (2014).
Potential Medicinal Applications
- Anticancer Therapeutics : Kuznietsova et al. (2019) explored pyrrole derivatives as potential anticancer agents, showing how these compounds inhibit protein kinases like EGFR and VEGFR. The study demonstrates the compounds' ability to form stable complexes with these receptors, suggesting a pathway for their use in cancer therapy Kuznietsova, H., Dziubenko, N., Byelinska, I., Hurmach, V., Bychko, A., Lynchak, O., Milokhov, D., Khilya, O., & Rybalchenko, V. (2019).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-28-18-7-3-2-6-17(18)25-19-16(5-4-12-23-19)20(26)24(21(25)27)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIOSMZNHVJDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)
![2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4617273.png)

![8-bromo-2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4617291.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4617301.png)


![4-methoxy-N-{[1-(1-piperidinylacetyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4617320.png)
![N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4617327.png)


![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4617350.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4617363.png)